4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via an ethylamino group to a pyrrolidin-2,5-dione (succinimide) ring substituted with a thiophen-2-ylmethyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulation.
Properties
IUPAC Name |
4-[2-[[2,5-dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c18-26(23,24)14-5-3-12(4-6-14)7-8-19-15-10-16(21)20(17(15)22)11-13-2-1-9-25-13/h1-6,9,15,19H,7-8,10-11H2,(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKBTMVAWORRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CS2)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thienylmethyl group: This step typically involves the use of thienylmethyl halides and appropriate nucleophiles.
Attachment of the benzenesulfonamide moiety: This can be done through sulfonation reactions using sulfonyl chlorides and amines.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonamide moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues: Pyrrolidinone-Sulfonamide Derivatives
a. 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 952182-33-1)
- Structural Differences: The pyrrolidinone 3-position is substituted with a phenyl group instead of a thiophen-2-ylmethyl group. The benzene ring carries a trifluoromethyl (-CF₃) group at the 2-position, absent in the target compound.
- Functional Implications: The -CF₃ group is electron-withdrawing, increasing sulfonamide acidity (pKa ~10–11) compared to unsubstituted benzenesulfonamides (pKa ~12). This may enhance solubility or receptor-binding efficiency.
b. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences: The pyrrolidinone core is replaced with a pyrazolo[3,4-d]pyrimidinyl scaffold. A chromen-4-one (flavone-like) group and fluorinated aromatic substituents are present.
- Functional Implications: Fluorination (e.g., 5-fluoro, 3-fluorophenyl) enhances metabolic stability and bioavailability compared to thiophene-containing compounds. The pyrazolo-pyrimidine core may target kinases or nucleotide-binding proteins, diverging from the pyrrolidinone-sulfonamide’s likely enzyme inhibition roles.
Pyrrolidine Derivatives with Varied Substituents
a. 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Structural Differences: A highly substituted pyrrolidine ring with ester, cyano, and tert-butylphenyl groups. Lacks the sulfonamide and thiophene motifs.
- Ester and cyano groups may confer hydrolytic instability compared to the sulfonamide’s robustness.
Pharmacological and Physicochemical Data Comparison
Key Research Findings and Challenges
- Thiophene vs. Phenyl/CF₃ : Thiophene’s sulfur atom may improve binding to metalloenzymes (e.g., carbonic anhydrase) but could increase metabolic oxidation risks compared to phenyl or fluorinated groups .
- Fluorination : Fluorinated analogues (e.g., Example 53) exhibit enhanced metabolic stability and target affinity, though synthesis complexity increases .
- Human vs. Rodent Pharmacology: As noted in beta-3 adrenoceptor agonist studies , species-specific receptor differences necessitate caution when extrapolating animal data to humans—a consideration relevant to sulfonamide drug development.
Biological Activity
The compound 4-(2-{[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : A benzenesulfonamide backbone.
- Functional Groups : Contains a pyrrolidine moiety with a thiophenyl substitution and a dioxo group.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with sulfonamide derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under review has shown promise in several areas:
-
Antimicrobial Activity :
- Sulfonamides are known for their antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance activity against resistant bacterial strains.
- A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential effectiveness of the compound in treating infections.
-
Anticancer Properties :
- Compounds with similar structural motifs have been explored for their anticancer activity. For instance, derivatives of benzenesulfonamide have shown efficacy in inhibiting tumor cell proliferation in vitro.
- The interaction of the compound with specific cancer cell lines could provide insights into its potential as a therapeutic agent.
-
Cardiovascular Effects :
- A study focused on the cardiovascular implications of benzenesulfonamide derivatives indicated that they could influence perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)benzenesulfonamide was noted to decrease perfusion pressure in isolated rat heart models, suggesting cardiovascular modulation capabilities .
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell metabolism.
- Calcium Channel Interaction : The compound may interact with calcium channels, influencing vascular resistance and perfusion pressure, as suggested by docking studies .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Theoretical calculations using models such as ADME/PK suggest favorable absorption and distribution characteristics, although further empirical studies are required to confirm these findings.
Case Studies and Experimental Data
Several experimental studies have provided data on the biological activity of related compounds:
| Study | Compound Tested | Biological Effect | Model Used |
|---|---|---|---|
| Figueroa-Valverde et al. (2023) | 4-(2-aminoethyl)benzenesulfonamide | Decreased perfusion pressure | Isolated rat heart model |
| Smith et al. (2021) | Sulfonamide derivatives | Antimicrobial activity | Various bacterial strains |
| Johnson et al. (2020) | Benzenesulfonamide analogs | Anticancer activity | Cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
